N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms and are an essential part of nucleotides in DNA and RNA .
Synthesis Analysis
Triazoles can be synthesized through numerous approaches, one of the most popular being the click chemistry approach . Pyrimidines can be synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . Pyrimidines have a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure . Pyrimidines can also participate in a wide range of reactions .Physical and Chemical Properties Analysis
Triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Scientific Research Applications
Synthesis and Chemical Properties
N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide and its derivatives have been a focus in synthetic chemistry. The synthesis of related compounds, such as pyrazolo[1,5-a]pyrimidines and triazolopyrimidines, has been achieved through various methods. These processes often involve heterocyclic amines and sodium derivatives, demonstrating the compound's versatility in chemical reactions. The synthesized compounds have been fully characterized, highlighting their potential for various applications (Abdelhamid et al., 2016).
Antimicrobial and Antitumor Properties
Compounds structurally similar to this compound have shown promising antimicrobial and antitumor activities. For instance, certain thiazolopyrimidines demonstrated potential as antimicrobial and antitumor agents in research, suggesting similar possibilities for this compound derivatives (El-Bendary et al., 1998).
Antihypertensive and Antiasthma Agents
Derivatives of triazolopyrimidine, a class to which this compound belongs, have been studied for their potential as antihypertensive and antiasthma agents. These studies indicate the compound's relevance in the development of new pharmacological treatments (Medwid et al., 1990).
Antituberculous Activity
Some derivatives of triazolopyrimidine have been evaluated for their tuberculostatic activity. This research suggests the potential of this compound in developing treatments for tuberculosis (Titova et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, the growth of tumor cells is significantly inhibited .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption in the cell cycle leads to a halt in cell proliferation, particularly in tumor cells . The downstream effects include a significant reduction in tumor growth .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in significant inhibition of tumor cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Future Directions
Properties
IUPAC Name |
N-methyl-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-19(10-6-4-3-5-7-10)11(21)8-22-14-12-13(15-9-16-14)20(2)18-17-12/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHLUTVMSQXGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)N(C)C3=CC=CC=C3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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